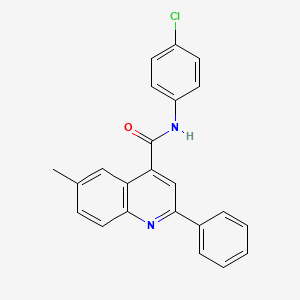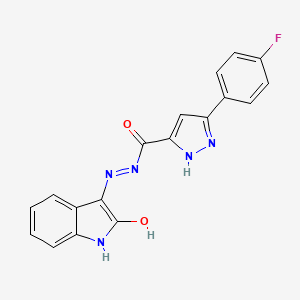![molecular formula C19H20N2O2S2 B11667413 2-(phenylsulfanyl)-N'-{(E)-[4-(thietan-3-yloxy)phenyl]methylidene}propanehydrazide](/img/structure/B11667413.png)
2-(phenylsulfanyl)-N'-{(E)-[4-(thietan-3-yloxy)phenyl]methylidene}propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(fenilsulfanyl)-N’-{(E)-[4-(tietan-3-iloxi)fenil]metilideno}propanohidrazida es un complejo compuesto orgánico con una estructura única que incluye un grupo fenilsulfanyl, un grupo tietan-3-iloxi y una parte de propanohidrazida
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(fenilsulfanyl)-N’-{(E)-[4-(tietan-3-iloxi)fenil]metilideno}propanohidrazida típicamente involucra múltiples pasos, comenzando con la preparación de compuestos intermedios. Una ruta común involucra la reacción de fenilsulfanylacetohidrazida con 4-(tietan-3-iloxi)benzaldehído bajo condiciones específicas para formar el producto deseado. La reacción generalmente se lleva a cabo en presencia de un solvente adecuado y un catalizador para facilitar la formación del enlace hidrazona.
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para este compuesto no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para garantizar un alto rendimiento y pureza del producto final. La producción industrial también puede implicar reactores de flujo continuo para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(fenilsulfanyl)-N’-{(E)-[4-(tietan-3-iloxi)fenil]metilideno}propanohidrazida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo fenilsulfanyl se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: El enlace hidrazona se puede reducir para formar el derivado de hidrazina correspondiente.
Sustitución: El grupo tietan-3-iloxi puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H₂O₂) y ácido m-cloroperbenzoico (m-CPBA).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de litio y aluminio (LiAlH₄) se utilizan típicamente.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en reacciones de sustitución.
Productos principales
Oxidación: Sulfoxidos o sulfonas.
Reducción: Derivados de hidrazina.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
2-(fenilsulfanyl)-N’-{(E)-[4-(tietan-3-iloxi)fenil]metilideno}propanohidrazida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Medicina: Se ha investigado por su potencial como agente terapéutico debido a sus características estructurales únicas.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 2-(fenilsulfanyl)-N’-{(E)-[4-(tietan-3-iloxi)fenil]metilideno}propanohidrazida involucra su interacción con objetivos moleculares específicos. El grupo fenilsulfanyl puede interactuar con enzimas que contienen tiol, potencialmente inhibiendo su actividad. El enlace hidrazona también puede desempeñar un papel en la unión a receptores o proteínas específicas, modulando su función. Las vías exactas y los objetivos moleculares pueden variar dependiendo de la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos similares
2-(fenilsulfanyl)acetohidrazida: Comparte las partes fenilsulfanyl e hidrazida pero carece del grupo tietan-3-iloxi.
4-(tietan-3-iloxi)benzaldehído: Contiene el grupo tietan-3-iloxi pero carece de las partes fenilsulfanyl e hidrazida.
Singularidad
2-(fenilsulfanyl)-N’-{(E)-[4-(tietan-3-iloxi)fenil]metilideno}propanohidrazida es única debido a su combinación de grupos funcionales, que confieren reactividad química y potencial actividad biológica distintas. La presencia tanto del grupo fenilsulfanyl como del grupo tietan-3-iloxi permite diversas interacciones y aplicaciones que no son posibles con análogos más simples.
Propiedades
Fórmula molecular |
C19H20N2O2S2 |
|---|---|
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
2-phenylsulfanyl-N-[(E)-[4-(thietan-3-yloxy)phenyl]methylideneamino]propanamide |
InChI |
InChI=1S/C19H20N2O2S2/c1-14(25-18-5-3-2-4-6-18)19(22)21-20-11-15-7-9-16(10-8-15)23-17-12-24-13-17/h2-11,14,17H,12-13H2,1H3,(H,21,22)/b20-11+ |
Clave InChI |
GCDMSRBWADEPLU-RGVLZGJSSA-N |
SMILES isomérico |
CC(C(=O)N/N=C/C1=CC=C(C=C1)OC2CSC2)SC3=CC=CC=C3 |
SMILES canónico |
CC(C(=O)NN=CC1=CC=C(C=C1)OC2CSC2)SC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-1-(4-methoxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11667345.png)
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11667350.png)
![N'-[(E)-(3,5-DI-Tert-butyl-4-hydroxyphenyl)methylidene]-1H,4H,5H-benzo[G]indazole-3-carbohydrazide](/img/structure/B11667358.png)
![N'-[(E)-(1H-Indol-3-YL)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11667359.png)
![6-methyl-3-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]-1,2,4-triazin-5(4H)-one](/img/structure/B11667368.png)
![3-chloro-N-(3-chlorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11667370.png)
![(3-{(E)-[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11667373.png)

![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzamide](/img/structure/B11667397.png)

![(5Z)-5-[(2-fluorophenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11667411.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11667426.png)
![[3-Chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B11667440.png)
